molecular formula C9H11ClN2S B7689673 1-(5-Chloro-2-methylphenyl)-3-methylthiourea CAS No. 34725-22-9

1-(5-Chloro-2-methylphenyl)-3-methylthiourea

Cat. No.: B7689673
CAS No.: 34725-22-9
M. Wt: 214.72 g/mol
InChI Key: KAUUWJADQSSQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)-3-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro-substituted phenyl ring and a thiourea moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c1-6-3-4-7(10)5-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUUWJADQSSQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-3-methylthiourea typically involves the reaction of 5-chloro-2-methylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-3-methylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes like proteases. The chloro-substituted phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methylphenyl)-3-phenylthiourea
  • 1-(5-Chloro-2-methylphenyl)-3-ethylthiourea
  • 1-(5-Chloro-2-methylphenyl)-3-isopropylthiourea

Comparison: 1-(5-Chloro-2-methylphenyl)-3-methylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the thiourea moiety. This structural configuration imparts distinct chemical and biological properties, such as enhanced stability and selectivity in enzyme inhibition, compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methylphenyl)-3-methylthiourea
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-methylphenyl)-3-methylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.